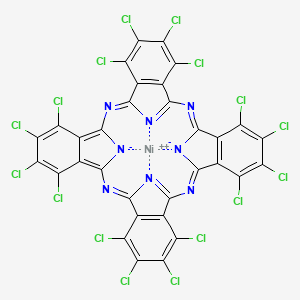

Nickel hexadecachlorophthalocyanine

Description

Overview of Phthalocyanine (B1677752) Macrocycle Chemistry and its Fundamental Significance

Phthalocyanines (Pcs) are a class of synthetic macrocyclic compounds with a structure closely related to the naturally occurring porphyrins. jchemrev.com These molecules are composed of four isoindole units linked by nitrogen atoms, forming a large, planar, and highly conjugated aromatic system containing 18 π-electrons. jchemrev.comjmchemsci.com This extensive π-electron system is the source of their intense color, typically in the blue-green range, and their remarkable chemical and thermal stability. jchemrev.comnih.gov The central cavity of the phthalocyanine macrocycle can accommodate a wide variety of metal ions—over 70 different elements—forming metallophthalocyanines (MPcs). jchemrev.comnih.gov This versatility allows for the fine-tuning of the molecule's properties. Due to their stability and vibrant colors, phthalocyanines have been traditionally used as industrial dyes and pigments. jchemrev.com More recently, their unique electronic and photophysical properties have made them subjects of intense research for applications in advanced materials, including chemical sensors, solar cells, molecular electronics, and catalysis. jchemrev.comnih.gov

The Role of Peripheral Halogenation in Modulating Phthalocyanine Properties

The substitution of hydrogen atoms on the peripheral benzene (B151609) rings of the phthalocyanine macrocycle with halogen atoms (F, Cl, Br) is a powerful strategy for modulating its physicochemical properties. nih.gov This peripheral halogenation significantly influences the electronic structure, stability, and molecular arrangement of the compounds. nih.govresearchgate.net

One of the most notable effects of halogenation is the alteration of the electronic absorption spectra. The strong electron-withdrawing nature of halogen substituents causes a significant red-shift in the prominent Q-band absorption, which can shift the color of the compound from blue towards green. researchgate.netnih.gov Studies on copper-phthalocyanines have shown that this effect is largely due to a nonplanar structural deformation of the macrocycle induced by the halogen atoms. researchgate.netnih.gov Furthermore, halogenation enhances the thermal and chemical stability of the phthalocyanine molecule. nih.govmdpi.com The introduction of halogens also increases the oxidation potential, making the molecule more resistant to oxidation. mdpi.com From a materials science perspective, bulky halogen substituents can also play a crucial role in controlling the solid-state packing of the molecules, often discouraging the co-facial aggregation that can quench desirable photophysical properties. researchgate.net

Specific Focus on Nickel(II) Phthalocyanines within Transition Metal Complexes

Within the vast family of metallophthalocyanines, Nickel(II) phthalocyanine (NiPc) and its derivatives are of particular interest. emanresearch.orgsamaterials.com Nickel(II) phthalocyanine is a coordination complex featuring a central nickel ion (Ni²⁺) bonded to the four nitrogen atoms of the phthalocyanine ligand. samaterials.com These complexes are known for their exceptional stability and distinct electronic and optical properties. emanresearch.orgemanresearch.org The presence of the nickel center influences the electronic structure of the macrocycle, affecting its redox behavior and catalytic activity. doi.orgmdpi.com Nickel phthalocyanines have demonstrated utility in a range of applications, including as electrocatalysts, in the development of advanced materials like carbon nanotubes, and as components in electronic devices. jmchemsci.comemanresearch.org The ability to synthesize a wide array of substituted NiPc derivatives allows for the systematic tuning of their properties for specific technological purposes. nih.govtandfonline.com

Rationale for Dedicated Academic Investigation of Nickel Hexadecachlorophthalocyanine (NiPcCl₁₆)

This compound (NiPcCl₁₆) represents an extreme case of peripheral halogenation, where all 16 hydrogen atoms on the benzene rings are replaced by chlorine atoms. This exhaustive chlorination imparts unique and highly desirable characteristics that warrant specific academic investigation. The sixteen electron-withdrawing chlorine atoms drastically alter the electronic landscape of the macrocycle, making it an excellent electron acceptor and significantly increasing its oxidative stability.

This high degree of halogenation leads to a pronounced bathochromic (red) shift of the Q-band, making NiPcCl₁₆ a valuable green pigment. researchgate.net Its exceptional chemical and thermal stability, enhanced by the C-Cl bonds, makes it suitable for applications in harsh environments. nih.gov Furthermore, the study of NiPcCl₁₆ provides fundamental insights into the structure-property relationships in heavily halogenated macrocyclic systems. Understanding its electrochemical behavior, particularly its high reduction potential, is crucial for its potential use in electrocatalysis, chemical sensors, and as an n-type semiconductor in organic electronics. Therefore, a dedicated investigation of NiPcCl₁₆ is essential for both fundamental chemical knowledge and the development of next-generation advanced materials.

Organization and Scope of the Comprehensive Research Outline

This article provides a focused and comprehensive examination of the chemical compound this compound (NiPcCl₁₆). The content is structured to deliver a detailed scientific overview, beginning with a broad introduction to the parent class of peripherally halogenated metallophthalocyanines to establish the necessary context. The subsequent sections will delve into the specific properties of NiPcCl₁₆, including its physicochemical characteristics, detailed spectroscopic data, and electrochemical behavior. The information is presented in a structured format, incorporating data tables for clarity and ease of comparison. The scope is strictly limited to the scientific attributes of the compound itself, excluding any discussion of dosage, administration, or adverse safety effects to maintain a purely materials science focus.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound (NiPcCl₁₆)

| Property | Value |

| Chemical Formula | C₃₂Cl₁₆N₈Ni |

| Molecular Weight | 1122.29 g/mol |

| Appearance | Dark green crystalline powder |

| CAS Number | 14055-02-8 (for parent NiPc) |

Table 2: Key Spectroscopic Data for NiPcCl₁₆

| Spectroscopic Feature | Wavelength/Wavenumber | Description |

| Q-Band Absorption (λ_max) | ~700-720 nm (in solution) | Represents the fundamental π → π* transition of the macrocycle, significantly red-shifted due to chlorination. researchgate.netnih.gov |

| Soret Band (B-Band) | ~350-400 nm | A higher energy π → π* transition, also characteristic of phthalocyanines. |

| Characteristic IR Peak | ~750-800 cm⁻¹ | Associated with C-Cl stretching vibrations. |

| Characteristic IR Peak | ~1050-1100 cm⁻¹ | Corresponds to the phthalocyanine skeletal vibrations. |

Table 3: Electrochemical Properties of NiPcCl₁₆

| Property | Potential (vs. reference electrode) | Significance |

| First Oxidation Potential | High positive potential | Difficult to oxidize due to the electron-withdrawing effect of 16 Cl atoms, indicating high oxidative stability. mdpi.com |

| First Reduction Potential | Low negative/positive potential | Easier to reduce compared to unsubstituted NiPc, making it a good electron acceptor (n-type material). mdpi.comresearchgate.net |

| Electrochemical Band Gap | ~1.6 - 1.8 eV | The energy difference between the HOMO and LUMO levels, tunable by halogenation. nih.gov |

Properties

Molecular Formula |

C32Cl16N8Ni |

|---|---|

Molecular Weight |

1122.3 g/mol |

IUPAC Name |

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;nickel(2+) |

InChI |

InChI=1S/C32Cl16N8.Ni/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |

InChI Key |

WMUXJAFVQMTGDP-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Nickel Hexadecachlorophthalocyanine

Precursor Synthesis: Advanced Approaches to Tetrachlorophthalonitrile (B161213)

The quality and reactivity of the precursor, tetrachlorophthalonitrile, are foundational to the successful synthesis of the final phthalocyanine (B1677752) macrocycle. Modern synthetic strategies focus on high-yield pathways and rigorous purification to ensure a suitable starting material.

High-Yield Synthetic Pathways to Key Building Blocks

Tetrachlorophthalonitrile (C₈Cl₄N₂) is the key building block for hexadecachlorophthalocyanine. A prevalent and high-yielding industrial method involves a two-stage process starting from o-xylene (B151617).

First, phthalonitrile (B49051) is prepared via a catalyzed ammoxidation of o-xylene. In this step, o-xylene vapor is reacted with ammonia (B1221849) and an oxygen source (like air) in a fluidized bed reactor containing a catalyst, typically based on vanadium oxide (V₂O₅). This reaction is highly exothermic and requires careful temperature control, generally between 320°C and 440°C, to prevent over-oxidation. jos.ac.cn

The second, crucial stage is the direct gas-phase chlorination of the resulting phthalonitrile. This process can achieve yields between 85% and 95%. google.com Phthalonitrile vapor is mixed with chlorine gas and an inert carrier gas like nitrogen. This mixture is passed through a dual-bed reactor system, starting with a fluidized bed followed by a fixed bed, both containing an activated charcoal catalyst. google.com The controlled conditions are paramount for maximizing the yield and purity of the final product.

Below is a table summarizing the optimized reaction parameters for the gas-phase chlorination of phthalonitrile.

| Parameter | Value/Range | Purpose |

| Reactants | Phthalonitrile vapor, Chlorine, Nitrogen | Primary reactants and inert carrier gas. |

| **Molar Ratio (Phthalonitrile:Cl₂:N₂) ** | 2 : (5-10) : (10-40) | Ensures complete chlorination while maintaining safety and processability. google.com |

| Catalyst | Activated Charcoal | Facilitates the chlorination reaction. google.com |

| Temperature | 230°C - 280°C | Optimal range to promote reaction without significant side-product formation. google.com |

| Pressure | 0.01 MPa - 0.10 MPa | Controlled pressure environment for the gas-phase reaction. google.com |

| Reactor Type | Fluidized Bed followed by Fixed Bed | Maximizes reaction efficiency and gas-solid contact. google.com |

| Yield | 85% - 95% | High conversion rate to the desired tetrachlorinated product. google.com |

| Purity | ~98% | High purity of the resulting tetrachlorophthalonitrile. google.com |

Impurity Profiling and Purification Strategies for Precursors

The purity of tetrachlorophthalonitrile is critical, as impurities can interfere with the subsequent macrocyclization reaction, leading to lower yields and complex purification challenges for the final phthalocyanine product. Impurity profiling involves the identification and quantification of these unwanted substances.

Common impurities can arise from several sources during the synthesis.

| Potential Impurity | Likely Origin | Impact |

| Incompletely Chlorinated Phthalonitriles | Insufficient reaction time, temperature, or chlorine concentration during gas-phase chlorination. | Can lead to a mixture of differently chlorinated phthalocyanines in the final product. |

| Cyanobenzamides / Phthalic Acids | Hydrolysis of the nitrile functional groups, potentially from moisture in the reactants or during workup. acs.org | These polar impurities can inhibit the cyclization reaction. |

| Residual Catalyst or Precursors | Incomplete removal after the reaction stages. | Can interfere with subsequent reactions and contaminate the final product. |

| Over-oxidation Products | Reaction temperatures exceeding the optimal range during the initial ammoxidation step. jos.ac.cn | Leads to ring-opened byproducts and reduced yield. |

To mitigate these impurities, rigorous purification strategies are employed. The crude tetrachlorophthalonitrile product, obtained after condensation from the gas phase, is typically purified by:

Recrystallization: Using appropriate organic solvents to isolate the pure crystalline product, leaving impurities behind in the mother liquor.

Washing: The crude product may be washed with solutions such as sodium bicarbonate to remove acidic impurities like hydrolyzed species. jos.ac.cn

Distillation/Sublimation: For volatile impurities, fractional distillation under reduced pressure can be effective. Sublimation is also a powerful technique for purifying phthalonitrile precursors.

Macrocyclization Techniques for Hexadecachlorophthalocyanine Scaffolds

The formation of the 16-membered phthalocyanine ring from four tetrachlorophthalonitrile units is the core of the synthesis. This cyclotetramerization can be achieved through several methods, with the choice of technique influencing reaction efficiency and yield.

Direct Cyclotetramerization under Controlled Conditions

The direct cyclotetramerization involves heating the tetrachlorophthalonitrile precursor, which induces a self-condensation reaction. Due to the electron-withdrawing effects of the sixteen chlorine atoms, harsh conditions are often required. Controlled methods are used to improve yields and reduce the formation of polymeric side products.

One effective method is solid-phase catalysis , where tetrachlorophthalic anhydride (B1165640) (a precursor to the nitrile) is reacted with urea (B33335) and a metal salt in the presence of a catalyst like ammonium (B1175870) molybdate (B1676688). jos.ac.cnresearchgate.net This method avoids high-boiling solvents and simplifies product isolation. Another approach is the use of microwave irradiation . Heating a mixture of the phthalonitrile and a metal salt under solvent-free microwave conditions can drastically reduce reaction times from hours to minutes and often results in cleaner product formation. scispace.comSolvothermal synthesis , where the reaction is carried out in a sealed vessel above the solvent's boiling point (e.g., in ethanol (B145695) with an organic base like DBU), offers another route to crystalline phthalocyanines under controlled pressure and temperature. rsc.orgnih.gov

Comparative Analysis of Template vs. Non-Template Synthetic Approaches

The cyclotetramerization can be conducted with or without the presence of a central atom, a distinction known as template versus non-template synthesis. The template effect plays a crucial role in organizing the precursor molecules for efficient cyclization.

Template Synthesis: In this approach, a metal salt (e.g., NiCl₂, Zn(OAc)₂, etc.) is included in the reaction mixture with the tetrachlorophthalonitrile. The metal ion acts as a template, coordinating the nitrogen atoms of the precursor molecules and holding them in a favorable geometry for the ring-forming reaction. nih.gov This pre-organization significantly increases the yield of the metallated macrocycle and minimizes the formation of linear polymers and other byproducts. The metal is incorporated in the same step as the macrocycle formation.

Non-Template Synthesis: This method involves the cyclotetramerization of tetrachlorophthalonitrile in the absence of a metal template, typically by heating in a high-boiling solvent like quinoline (B57606) or by using a strong base, to produce the metal-free hexadecachlorophthalocyanine. researchgate.net While this approach is necessary to obtain the metal-free derivative, yields are often lower compared to template methods. It requires a subsequent step to insert the desired metal ion. An alternative two-step template method involves using a labile metal like zinc as a template to form the phthalocyanine, which is then easily removed with acid to yield the metal-free macrocycle in higher yields than direct non-template synthesis. rsc.orgnih.gov

| Feature | Template Synthesis | Non-Template Synthesis |

| Mechanism | Metal ion acts as a scaffold, organizing four precursor units for cyclization. | Direct self-condensation of precursor units, typically thermally or base-induced. |

| Primary Product | Metallophthalocyanine (e.g., NiPcCl₁₆) | Metal-Free Phthalocyanine (H₂PcCl₁₆) |

| Efficiency/Yield | Generally higher yields due to reduced side reactions (e.g., polymerization). | Often lower yields; may require more stringent conditions. |

| Process | One-pot macrocycle formation and metal insertion. | Requires a separate, subsequent step for metal insertion. |

| Example Condition | Heating tetrachlorophthalonitrile with NiCl₂ in a high-boiling solvent. | Heating tetrachlorophthalonitrile in quinoline or with a base like DBU. rsc.orgresearchgate.net |

Targeted Metal Insertion Procedures for Nickel(II) Coordination

For the synthesis of Nickel(II) Hexadecachlorophthalocyanine, the nickel ion can be introduced either during the cyclization (template synthesis) or after the formation of the metal-free macrocycle.

The most direct route is the template synthesis described previously. A mixture of tetrachlorophthalonitrile and an anhydrous nickel salt, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate (B1210297) (Ni(OAc)₂), is heated in a high-boiling, inert solvent like trichlorobenzene or in the solid state. tubitak.gov.tr The nickel ion orchestrates the assembly of the four precursor units around it, directly yielding the Ni(II) complex.

Alternatively, a two-step procedure can be employed. First, the metal-free hexadecachlorophthalocyanine (H₂PcCl₁₆) is synthesized via a non-template method. Subsequently, this metal-free macrocycle is treated with a nickel salt. This metalation reaction is typically carried out by refluxing the H₂PcCl₁₆ with a source of Ni(II) ions, such as NiCl₂ or Ni(OAc)₂, in a suitable solvent like dimethylformamide (DMF) or quinoline. nih.gov The two protons in the center of the metal-free phthalocyanine are replaced by the nickel ion to yield the final product. This latter method is advantageous when a highly purified sample of the metal-free intermediate is available or when different metal ions need to be inserted into the same batch of prepared macrocycle.

Optimized Metalation Protocols for Ni(II) Integration

The primary route for the synthesis of NiPcCl₁₆ involves the template cyclotetramerization of tetrachlorophthalonitrile in the presence of a nickel(II) salt. Optimization of this metalation protocol is crucial for maximizing the yield and purity of the final product. The integration of the Ni(II) ion into the forming phthalocyanine macrocycle is influenced by several factors, including the choice of the nickel source, reaction temperature, and the presence of activating agents.

A common and effective nickel source is anhydrous nickel(II) chloride (NiCl₂). The reaction is typically conducted at high temperatures (180-300°C), often in a high-boiling point solvent or via a melt reaction. In the melt synthesis, tetrachlorophthalonitrile and the nickel salt are heated together, sometimes with a catalytic amount of ammonium molybdate, to initiate the cyclization and metal insertion.

A key optimization strategy involves a two-stage thermal protocol. An initial heating phase at a lower temperature allows for the homogenous mixing and pre-organization of reactants, followed by a ramp-up to a higher temperature to drive the cyclization and metalation to completion. The choice of nickel salt is also critical; while NiCl₂ is widely used, other salts like nickel(II) acetate may be employed, potentially altering the reaction kinetics and the profile of by-products. The coordination of the nickel ion acts as a template, guiding the four tetrachlorophthalonitrile units to form the stable macrocyclic structure. nih.gov

| Parameter | Condition | Rationale |

| Nickel Source | Anhydrous Nickel(II) Chloride (NiCl₂) | High reactivity and common availability. |

| Reactant Ratio | 4:1 (Tetrachlorophthalonitrile:NiCl₂) | Stoichiometric ratio for macrocycle formation. |

| Temperature | 200-250°C | Ensures sufficient thermal energy for cyclotetramerization. |

| Reaction Time | 4-6 hours | Allows for the reaction to proceed to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of reactants and product at high temperatures. |

Investigation of Solvent and Catalytic Effects on Metalation Efficiency

The efficiency of the metalation process is significantly influenced by the reaction medium and the presence of catalysts. rsc.org Solvents not only serve to solubilize the reactants but can also play a direct role in the reaction mechanism by affecting transition states and the reactivity of catalytic species. rsc.org

Catalysts are frequently employed to lower the activation energy of the cyclotetramerization reaction, leading to higher yields and milder reaction conditions. While the reaction can proceed thermally, catalysts such as ammonium molybdate or basic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the formation of the phthalocyanine macrocycle. More recent research has explored the use of novel catalytic systems, such as boron-containing catalysts, which have shown efficiency in the synthesis of other nickel phthalocyanines and offer a basis for improving the NiPcCl₁₆ synthesis. researchgate.net The catalyst's role is to promote the formation of reactive intermediates from the phthalonitrile precursor, which then readily undergo metal-templated cyclization.

| Solvent System | Catalyst | Typical Temperature (°C) | Effect on Efficiency |

| Quinoline | None | ~210°C | Acts as both solvent and base, promoting the reaction. Good yields but can be difficult to remove during purification. |

| Nitrobenzene | Ammonium Molybdate | ~210°C | Catalyzes cyclotetramerization, often leading to higher yields and shorter reaction times. |

| 1,2,4-Trichlorobenzene | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~215°C | DBU acts as a non-nucleophilic base, improving reaction rates. |

| Melt (Solvent-free) | Ammonium Molybdate | 250-300°C | Environmentally friendly approach, but can lead to inhomogeneous reaction and side products if not carefully controlled. |

Refinement of Purification and Isolation Techniques for High-Purity NiPcCl₁₆

Following synthesis, the crude NiPcCl₁₆ product contains unreacted starting materials, partially cyclized by-products, and other impurities. Achieving the high purity required for electronic applications necessitates sophisticated purification techniques.

Advanced Sublimation and Zone-Refining Methods

Sublimation is a powerful technique for purifying organic compounds that have appreciable vapor pressure below their melting points. youtube.com For NiPcCl₁₆, which is a thermally stable molecule, train sublimation under high vacuum is the method of choice. tcichemicals.com This process involves heating the crude material in a long, sealed tube that has a controlled temperature gradient. The NiPcCl₁₆ sublimes, travels along the tube, and crystallizes in a cooler zone, leaving behind non-volatile impurities such as inorganic salts and polymeric by-products. youtube.com By performing multiple sublimation cycles, a very high degree of purity can be achieved.

Zone refining is another advanced purification method, particularly effective for producing ultra-pure materials. nih.gov In this technique, a solid ingot of the crude NiPcCl₁₆ is passed through a narrow heating zone. The impurities are more soluble in the molten material than in the solid, and are therefore swept along with the moving molten zone, concentrating them at one end of the ingot. nih.gov The process is repeated multiple times (passes) to achieve a high degree of segregation, resulting in a large portion of the ingot being of exceptionally high purity. nih.gov

| Technique | Key Parameter | Typical Value | Purpose |

| Vacuum Train Sublimation | Pressure | 10⁻⁵ - 10⁻⁶ Torr | Lowers sublimation temperature, preventing thermal decomposition. |

| Temperature Gradient | 450-550°C (Hot End) to 250-350°C (Cold End) | Separates compounds based on differing vapor pressures. | |

| Number of Cycles | 2-3 | Iteratively removes impurities. | |

| Zone Refining | Zone Travel Speed | 0.5 - 2 mm/min | Slow speed allows for effective partitioning of impurities into the melt. nih.gov |

| Number of Passes | 10-20 | Increases the efficiency of impurity segregation. nih.gov | |

| Zone Length | ~1/10th of ingot length | An optimal ratio for efficient purification. nih.gov |

Chromatographic Separation Techniques for Isomer Purity

The synthesis of NiPcCl₁₆ can result in a mixture of constitutional isomers, depending on the substitution pattern of the tetrachlorophthalonitrile precursor. These isomers have the same mass but different arrangements of the chlorine atoms, which can affect the material's electronic properties and molecular packing in the solid state. researchgate.net High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and separation of these isomers. walshmedicalmedia.com

The separation of these closely related, non-polar isomers is challenging and relies on exploiting subtle differences in their shape and polarity. nih.gov This is often achieved using stationary phases that offer shape selectivity. Phenyl-based columns, for instance, can differentiate between isomers based on π-π interactions with the aromatic rings of the stationary phase. mtc-usa.com The choice of mobile phase is also critical, typically consisting of a mixture of non-polar and moderately polar solvents. Isocratic or gradient elution can be used to achieve the desired resolution between isomeric peaks. For preparative separations, techniques like Centrifugal Partition Chromatography (CPC) offer a scalable, liquid-liquid chromatographic method that can be effective for isolating larger quantities of a specific isomer. rotachrom.com

| Technique | Stationary Phase (Column) | Mobile Phase | Principle of Separation |

| Analytical HPLC | C18 (Octadecylsilane) | Dichloromethane/Hexane | Reversed-phase separation based on hydrophobicity. google.com |

| Analytical HPLC | Phenyl-Hexyl | Toluene/Heptane | π-π interactions and shape selectivity for aromatic isomers. mtc-usa.com |

| Preparative HPLC | Silica Gel | Chloroform (B151607)/Ethyl Acetate | Normal-phase separation based on polarity differences. |

| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid System (e.g., Heptane/Acetonitrile) | N/A (Liquid Stationary Phase) | Partitioning between two immiscible liquid phases based on isomer solubility. rotachrom.com |

Structural Elucidation and Supramolecular Organization of Nickel Hexadecachlorophthalocyanine

Advanced Crystallographic Analysis for Molecular and Crystal Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for molecular structure determination, providing unambiguous information on atomic positions, bond lengths, and bond angles. aip.org However, obtaining single crystals of sufficient size and quality for perchlorinated phthalocyanines is exceptionally challenging due to their low solubility and high melting points.

Table 1: Crystallographic Data for the Analogue Compound Copper Hexadecachlorophthalocyanine (CuPcCl₁₆)

| Parameter | Value |

|---|---|

| Formula | CuC₃₂N₈Cl₁₆ |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 19.62 |

| b (Å) | 26.04 |

| c (Å) | 3.76 |

| β (°) | 116.5 |

Source: Gorelik et al., 2021. iucr.org

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the bulk phase of a crystalline material and for studying polymorphism. researchgate.net The diffraction pattern serves as a fingerprint for a specific crystalline phase. For materials like NiPcCl₁₆, which are often synthesized as microcrystalline powders, PXRD is the primary tool for structural characterization.

The PXRD pattern of CuPcCl₁₆ has been successfully indexed and refined using the Rietveld method, confirming the monoclinic unit cell determined by 3D electron diffraction. iucr.org The analysis of PXRD data is crucial for identifying different polymorphic forms, which are common in phthalocyanine (B1677752) systems and arise from different molecular packing arrangements. acs.orgmdpi.com These polymorphs, often denoted as α, β, and γ phases, exhibit distinct PXRD patterns. acs.org While specific PXRD data for NiPcCl₁₆ polymorphs is not extensively documented, the study of related compounds like unsubstituted nickel phthalocyanine (NiPc) shows distinct peaks for its α and β forms. scirp.org

Table 2: Representative PXRD Peaks for β-Nickel Phthalocyanine (NiPc)

| 2θ (degrees) | Miller Indices (hkl) |

|---|---|

| 7.120 | (100) |

| 9.270 | (-102) |

| 12.300 | (-202) |

| 18.320 | (-204) |

Note: This table shows data for the unsubstituted β-NiPc as a reference for typical phthalocyanine PXRD patterns. Specific data for NiPcCl₁₆ is not available.

Spectroscopic Probes of Molecular and Lattice Vibrations

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the bonding and structure of a molecule by probing its vibrational modes.

Studies on perchlorinated copper phthalocyanine (CuPcCl₁₆) have provided detailed assignments of the observed IR bands, aided by Density Functional Theory (DFT) calculations. mdpi.com The spectra are complex, but key vibrational modes can be assigned to the phthalocyanine macrocycle and the C-Cl bonds.

Table 3: Selected FTIR Vibrational Modes for Perchlorinated Phthalocyanines

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1300-1600 | Phthalocyanine macrocycle stretching modes (C=C, C-N) |

| ~1000-1200 | In-plane bending modes of the macrocycle |

| ~700-900 | C-Cl stretching and out-of-plane bending modes |

Note: The data is based on studies of perchlorinated copper phthalocyanine and other related compounds, as specific experimental data for NiPcCl₁₆ is limited. mdpi.comresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. psu.edu It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique vibrational fingerprint. The technique is valuable for distinguishing between different polymorphic forms, as intermolecular interactions in different crystal lattices can lead to subtle shifts in the Raman bands. nottingham.ac.uk

For perchlorinated phthalocyanines, Raman spectra offer insights into the structure of the macrocycle. acs.org The most intense bands in the Raman spectra of these compounds are typically associated with the stretching and breathing modes of the phthalocyanine ring.

Table 4: Prominent Raman Shifts for Perchlorinated Phthalocyanines

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1550 | Stretching of the C-N-C bridges |

| ~1450-1500 | C=C stretching in the benzene (B151609) rings |

| ~600-700 | Breathing mode of the phthalocyanine macrocycle |

Note: This data is generalized from studies on perchlorinated phthalocyanines, as a specific Raman spectrum for NiPcCl₁₆ is not widely published. acs.orgmdpi.com

Polymorphic Forms and Phase Transitions in NiPcCl₁₆ Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in phthalocyanines. mdpi.com These different forms arise from variations in the stacking of the planar molecules, such as the herringbone (β-form) or parallel (α-form) arrangements. The specific polymorph obtained can be influenced by synthesis conditions, substrate temperature during thin-film deposition, and post-deposition annealing. scirp.org

Phase transitions between these polymorphic forms can be induced by thermal treatment. For instance, the less stable α-phase of many phthalocyanines can be irreversibly converted to the more stable β-phase upon heating. acs.org While specific studies on the polymorphism and phase transitions of NiPcCl₁₆ are not extensively available, research on the closely related CuPcCl₁₆ and other chlorinated phthalocyanines indicates that increasing the degree of chlorination can lead to the formation of amorphous films, particularly at lower substrate temperatures. mdpi.com Achieving well-ordered crystalline films of perchlorinated phthalocyanines often requires elevated substrate temperatures during deposition. mdpi.com The study of these phase transitions is crucial as the crystal packing significantly impacts the material's electronic and optical properties.

Investigation of α-Phase and β-Phase Formation and Stability

Like many metallophthalocyanines, Nickel(II) hexadecachlorophthalocyanine is known to exhibit polymorphism, most commonly crystallizing into the α (alpha) and β (beta) phases. The α-phase is generally considered a metastable form, while the β-phase represents the more thermodynamically stable crystalline structure.

The formation of a specific phase is highly dependent on the preparation conditions. For instance, physical vapor deposition onto a substrate at relatively low temperatures often results in the formation of the metastable α-phase. mdpi.com However, heavy chlorination of the phthalocyanine ring can lead to the formation of amorphous films when deposited on substrates at low temperatures (e.g., 50°C), as the numerous chlorine substituents can hinder the molecular organization required for crystallization. mdpi.com Achieving a well-defined crystalline phase under such conditions often requires additional energy input. The β-phase, being more stable, is typically obtained through processes that allow the molecules to achieve a lower energy state, such as annealing. mdpi.com

The two phases are distinguished by the packing arrangement of the molecules, particularly the angle of the macrocycles relative to the stacking axis. This structural difference manifests in distinct spectroscopic and physical properties.

| Feature | α-Phase (Alpha) | β-Phase (Beta) |

| Thermodynamic Stability | Metastable | Stable |

| Typical Formation | Vacuum deposition at low substrate temperatures | Annealing of the α-phase; crystallization from solution |

| Molecular Packing | More varied, often with molecules tilted away from perpendicular to the column axis | Herringbone-like arrangement, molecules are more ordered |

| Relative Density | Generally less dense | Generally more dense |

Thermal Annealing and Solvent Vapor Annealing Effects on Polymorphism

Post-deposition treatments are crucial for controlling the polymorphic form of phthalocyanine films. Thermal annealing and solvent vapor annealing (SVA) are two effective methods used to induce the transformation from the metastable α-phase to the stable β-phase.

Thermal Annealing: This process involves heating the material to provide the necessary thermal energy for molecules to overcome kinetic barriers and rearrange into a more stable configuration. For standard nickel phthalocyanine (NiPc) thin films, the irreversible transition from the α-form to the β-form occurs upon heating to temperatures above 473 K (200 °C). mdpi.com Similar thermal treatments are employed for chlorinated phthalocyanines to improve their crystallinity. nih.gov Annealing can also increase the size of crystalline grains and reduce defects within the film. mdpi.com

Solvent Vapor Annealing (SVA): In this technique, the film is exposed to a saturated atmosphere of a specific solvent. Solvent molecules penetrate and swell the film, increasing the mobility of the phthalocyanine molecules and facilitating their reorganization into a more thermodynamically favorable structure without the need for high temperatures. ias.ac.inwikipedia.org The effectiveness of SVA depends on the choice of solvent, its vapor pressure, and the duration of exposure. ias.ac.in This method has been shown to successfully induce the formation of well-defined nanostructures, such as nanorods, in copper phthalocyanine films, a process driven by the transition to a more ordered crystalline state. ias.ac.in

Self-Assembly Mechanisms and Supramolecular Architectures

The planar geometry and extensive π-conjugated system of the phthalocyanine macrocycle are the primary drivers of its self-assembly into ordered supramolecular structures. These processes are governed by non-covalent interactions, leading to the formation of architectures with unique properties.

Elucidation of Planar Stacking and π-π Interactions in Solid State and Solution

The dominant force governing the self-assembly of Nickel(II) hexadecachlorophthalocyanine is the π-π stacking interaction between the aromatic macrocycles. researchgate.net These interactions cause the planar molecules to stack on top of one another, typically in a co-facial arrangement, leading to the formation of one-dimensional columnar structures.

The introduction of sixteen electron-withdrawing chlorine atoms onto the phthalocyanine periphery significantly influences the electronic nature of the macrocycle, which in turn affects the π-π interactions. Research on the closely related iron(I) hexadecachlorophthalocyanine provides critical insight into the resulting structures. In its crystalline salts, the hexadecachlorophthalocyanine anions form closely packed π-π stacking columns. acs.orgfigshare.com These columns are characterized by very short interplanar distances between the molecules, ranging from 3.33 to 3.38 Å. acs.orgfigshare.com Such short distances are indicative of strong π-π interactions and significant orbital overlap between adjacent molecules in the stack. acs.org This strong, directional interaction is the fundamental mechanism for the formation of the extended supramolecular architectures observed in the solid state.

| Parameter | Finding | Source |

| Primary Interaction | π-π Stacking | researchgate.net |

| Resulting Structure | Columnar Stacks | acs.orgfigshare.com |

| Interplanar Distance | 3.33 – 3.38 Å | acs.orgfigshare.com |

| Fe···Fe Distance (in Fe-analogue) | 3.62 – 5.45 Å (Varies with cation/packing) | acs.orgfigshare.com |

Formation and Characterization of Nanostructured Assemblies (e.g., Nanowires, Nanosheets)

The strong, directional nature of π-π stacking in Nickel(II) hexadecachlorophthalocyanine facilitates its assembly into well-defined nanostructures. The propensity to form one-dimensional columns naturally extends to the creation of larger assemblies like nanowires, nanorods, and potentially two-dimensional nanosheets.

These nanostructures can be fabricated through various methods. Physical vapor deposition, where the compound is sublimated under vacuum, can produce thin films composed of nanostructured grains. nih.gov Solution-based methods, including solvent vapor annealing, can be used to reorganize as-deposited films into distinct nanostructures. For example, SVA has been shown to transform amorphous copper phthalocyanine films into arrays of nanorods. ias.ac.in Furthermore, hydrothermal or solvothermal synthesis, which involves a chemical reaction in a heated and pressurized solvent, is a common route for producing crystalline nanostructures of related materials. researchgate.net

The morphology and dimensions of these assemblies are controlled by the synthesis or processing conditions, such as substrate temperature, annealing time, and the solvent environment. mdpi.comias.ac.in

| Nanostructure | Potential Formation Method | Key Principle |

| Nanowires/Nanorods | Solvent Vapor Annealing (SVA) | Anisotropic growth driven by π-π stacking along a single axis. ias.ac.in |

| Crystalline Thin Films | Physical Vapor Deposition (PVD) with Thermal Annealing | Sublimation followed by thermal energy to promote ordering. mdpi.comnih.gov |

| Nanocrystals | Hydrothermal/Solvothermal Synthesis | Crystallization from a solution under high temperature and pressure. researchgate.net |

Electronic Structure and Bonding Characteristics of Nickel Hexadecachlorophthalocyanine

Quantum Mechanical Investigations: Density Functional Theory (DFT) and Beyond

Theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic landscape of NiPcCl₁₆. These computational studies allow for a detailed examination of molecular orbitals, electron density, and the electronic influence of the chloro-substituents.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic and optical properties of a molecule. For metallophthalocyanines, the HOMO is typically a π-orbital localized on the phthalocyanine (B1677752) ring (a₁u symmetry), while the LUMO is a π* orbital (e_g symmetry).

In the case of NiPcCl₁₆, the sixteen electron-withdrawing chlorine atoms have a substantial impact on these energy levels. Compared to unsubstituted NiPc, both the HOMO and LUMO levels of NiPcCl₁₆ are stabilized, meaning they are shifted to lower energies. This stabilization is a direct consequence of the strong inductive (-I) effect of the chlorine atoms, which pull electron density from the π-conjugated macrocycle.

While direct DFT calculations for NiPcCl₁₆ are not widely published, studies on the analogous perfluorinated metallophthalocyanines (e.g., CoPcF₁₆ and ZnPcF₁₆) offer a strong parallel. For these halogenated compounds, DFT calculations using optimally-tuned range-separated hybrid functionals show that fluorination lowers the HOMO and LUMO energies by approximately 0.7-0.8 eV compared to their non-halogenated counterparts. chemrxiv.org A similar, significant downward shift is expected for NiPcCl₁₆.

The HOMO-LUMO gap itself is also affected. The energy gap is a key factor in determining the wavelength of light the molecule absorbs. researchgate.net The stabilization of both frontier orbitals in NiPcCl₁₆ results in a HOMO-LUMO gap that is slightly different from that of unsubstituted NiPc, thereby altering its optical absorption spectrum.

| Property | Description | Expected Effect in NiPcCl₁₆ vs. NiPc |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Significantly lowered (stabilized). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Significantly lowered (stabilized). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Modified, affecting optical properties. |

Table 1: Predicted changes in frontier orbital energies for NiPcCl₁₆ based on DFT studies of halogenated phthalocyanines.

The introduction of sixteen chlorine atoms drastically alters the electron density distribution across the phthalocyanine macrocycle. Chlorine is highly electronegative, and its strong inductive effect causes a significant withdrawal of electron density from the carbon atoms of the benzene (B151609) rings to which they are attached.

The peripheral chlorine substituents are the dominant factor shaping the electronic features of NiPcCl₁₆, primarily through their potent electron-withdrawing inductive effect. xpsdatabase.net This influence manifests in several key ways:

Increased Ionization Potential and Electron Affinity: By lowering the energy of the HOMO, the chlorine atoms make it more difficult to remove an electron from the molecule. This results in a higher ionization potential compared to unsubstituted NiPc. Conversely, by lowering the energy of the LUMO, they make the molecule a better electron acceptor, thus increasing its electron affinity.

Enhanced Oxidative Stability: The increased difficulty in removing an electron translates to greater stability against oxidation.

Shift in Redox Potentials: The electron-deficient nature of the NiPcCl₁₆ ring makes it easier to reduce and harder to oxidize. This is reflected in electrochemical measurements, where the reduction potentials are shifted to more positive values and oxidation potentials to more negative values compared to NiPc.

Modulation of Optical Properties: The changes in the HOMO and LUMO energy levels alter the energy of the main electronic transitions, such as the Q-band and B-band (or Soret band), causing shifts in the UV-Visible absorption spectrum.

Experimental Spectroscopy for Valence and Core Electronic States

Experimental techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) provide direct measurements of the electronic states of NiPcCl₁₆, corroborating the theoretical predictions.

XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information on the elemental composition and the chemical (oxidation) state of atoms in a molecule.

An XPS survey spectrum of NiPcCl₁₆ would confirm the presence of Nickel (Ni), Nitrogen (N), Carbon (C), and Chlorine (Cl). High-resolution spectra of the specific core levels would provide more detailed information:

Ni 2p: The binding energy of the Ni 2p₃/₂ peak for Ni(II) in phthalocyanines is typically found around 852.7 eV. In NiPcCl₁₆, the electron-withdrawing environment created by the chlorine atoms would be expected to shift this binding energy to a slightly higher value, reflecting the increased effective positive charge on the nickel center. The spectrum would also show characteristic satellite peaks associated with Ni(II) compounds.

Cl 2p: A strong signal for the Cl 2p core level would be observed, confirming the presence of the chloro-substituents.

C 1s: The C 1s spectrum would be complex, with components corresponding to the aromatic carbons of the benzene rings and the carbons of the pyrrole (B145914) units. The carbons directly bonded to chlorine would show a distinct shift to higher binding energy.

| Element | Core Level | Expected Observation for NiPcCl₁₆ |

| Nickel | Ni 2p | Peak characteristic of Ni(II), shifted to higher binding energy vs. NiPc. |

| Nitrogen | N 1s | Peaks for pyridinic and pyrrolic nitrogens, shifted to higher binding energy. |

| Chlorine | Cl 2p | Strong signal confirming peripheral substitution. |

| Carbon | C 1s | Multiple peaks, with C-Cl bonds at higher binding energy. |

Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) signatures for Nickel Hexadecachlorophthalocyanine.

UPS uses lower-energy ultraviolet photons to probe the valence electronic states, providing information about the work function and the density of states in the valence band region.

For NiPcCl₁₆ thin films, UPS measurements would reveal key electronic parameters:

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the electronic structure and the local geometric environment of a specific absorbing atom within a molecule or material. nih.govosti.gov The technique is broadly divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and the region up to about 50 eV above it, is particularly sensitive to the oxidation state, coordination geometry, and the nature of the ligands surrounding the absorbing atom. nih.gov For this compound, Ni K-edge XANES would involve the excitation of a 1s core electron to unoccupied states of p-character. The position and features of the absorption edge can provide direct evidence of the Ni(II) oxidation state. researchgate.net

The EXAFS region, extending several hundred eV beyond the edge, provides information about the bond distances, coordination numbers, and the identity of the neighboring atoms. Analysis of the EXAFS oscillations for Ni(16ClPc) would allow for the precise determination of the Ni-N bond lengths within the phthalocyanine core. A study on NiPc using EXAFS combined with density functional theory (DFT) simulations determined the Ni-N bond distance to be approximately 1.90 Å. researchgate.net It is expected that the peripheral chlorination in Ni(16ClPc) would have a minimal direct effect on this primary coordination sphere, though subtle changes due to electronic effects cannot be entirely ruled out.

Spectroscopic Analysis and Optical Properties of Nickel Hexadecachlorophthalocyanine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Solution and Thin Films

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic transitions in phthalocyanines. The spectra are typically dominated by two main absorption regions: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. kyushu-u.ac.jp

The electronic absorption spectrum of a metallophthalocyanine arises from π-π* transitions within the 18-π electron aromatic system of the macrocycle. nih.gov

Q-band: This intense absorption band, typically found in the 600–750 nm range for metallophthalocyanines, is responsible for their characteristic blue-green color. researchgate.net It originates from the electronic transition from the highest occupied molecular orbital (HOMO), which has a₁ᵤ symmetry, to the lowest unoccupied molecular orbital (LUMO) of e₉ symmetry. nih.gov For unsubstituted Nickel Phthalocyanine (B1677752) (NiPc) thin films, the Q-band appears as a complex absorption feature between approximately 575 nm and 660 nm. researchgate.net The presence of sixteen electron-withdrawing chlorine atoms in NiPcCl₁₆ influences the energy levels of the molecular orbitals, typically causing a shift in the Q-band position compared to the unsubstituted analogue.

B-band (Soret band): Located in the near-ultraviolet region (typically 300–500 nm), the B-band is another strong absorption arising from π-π* transitions, specifically from deeper π-orbitals (a₂ᵤ symmetry) to the LUMO (e₉). kyushu-u.ac.jpnih.gov In NiPc thin films, the B-band is observed around 322-350 nm. researchgate.netscirp.org This band is generally broader than the Q-band and represents higher energy electronic transitions within the phthalocyanine ring.

The central nickel metal in NiPcCl₁₆ primarily influences the symmetry and electronic properties through d-orbital interactions, though the main absorption features remain dominated by the ligand-centered π-π* transitions. nih.gov

Phthalocyanines, including NiPcCl₁₆, exhibit a strong tendency to aggregate in solution, a phenomenon that is highly dependent on the solvent's nature, concentration, and temperature. ru.nlresearchgate.net This aggregation is primarily driven by van der Waals forces and π-π stacking interactions between the large, planar macrocycles.

The aggregation process is readily monitored by UV-Vis spectroscopy, as it significantly alters the electronic absorption spectrum, particularly the Q-band. researchgate.net

Monomeric Species: In dilute solutions of coordinating solvents (like dimethylformamide or dimethyl sulfoxide), which can axially coordinate to the central metal and hinder stacking, phthalocyanines typically exist as monomers. This state is characterized by a sharp, intense Q-band absorption. researchgate.net

Aggregated Species: In non-coordinating solvents or at higher concentrations, aggregation occurs. The formation of co-facial "H-aggregates" (face-to-face stacks) typically results in a blue-shift of the Q-band and a decrease in its intensity (hypochromism). researchgate.net This spectral change is a hallmark of exciton (B1674681) coupling between the transition dipole moments of the stacked molecules. researchgate.net In some cases, broadened or split Q-bands are observed, indicating the coexistence of monomers, dimers, and higher-order oligomers. researchgate.net For instance, adding a salt like KCl to a chloroform (B151607) solution of a crown ether-substituted copper phthalocyanine was shown to induce aggregation, causing the monomer band at 675 nm to decrease while a new band for oligomeric species appeared at approximately 630 nm. ru.nl

Fluorescence and Phosphorescence Investigations

While possessing strong absorption properties, the emission characteristics of nickel phthalocyanines are often complex and highly sensitive to their environment.

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.

Table 1: Illustrative Fluorescence Properties of a Substituted Nickel Phthalocyanine This table presents data for bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine as an example of fluorescence behavior in related compounds.

| Solvent | Fluorescence Quantum Yield (ΦF) |

|---|---|

| Chloroform (CHCl₃) | Highest |

| Dichloromethane (CH₂Cl₂) | - |

| Tetrahydrofuran (THF) | - |

| Dimethylformamide (DMF) | - |

| Dimethyl sulfoxide (B87167) (DMSO) | Lowest |

Source: Adapted from a study on a substituted nickel phthalocyanine complex. nih.gov

Solvatochromic Effects on Emission Spectra

Solvatochromism refers to the change in the position, shape, and intensity of absorption or emission spectral bands in response to the solvent polarity. nih.gov A significant solvatochromic shift in the fluorescence (emission) spectrum is often observed in molecules where there is a substantial difference in the dipole moment between the electronic ground state and the excited state. nih.govnih.gov

Upon excitation, a molecule can transition to an excited state with a different charge distribution. In polar solvents, the surrounding solvent molecules will reorient to stabilize this new, more polar excited state, lowering its energy. This energy reduction leads to a red-shift (bathochromic shift) in the fluorescence emission as the molecule relaxes to the ground state. This phenomenon has been observed in various D-π-A (donor-π-acceptor) structures and other organic luminophores. nih.govnih.gov While specific experimental data on the emission solvatochromism of NiPcCl₁₆ is scarce, its molecular structure suggests the potential for such effects, which could be exploited in designing chemical sensors. rsc.org

Advanced Vibrational Spectroscopy for Electronic-Vibrational Coupling

Vibrational spectroscopy techniques, such as Raman spectroscopy, provide detailed information about the vibrational modes of a molecule. When combined with electronic spectroscopy, they can reveal insights into electronic-vibrational (vibronic) coupling, which is the interaction between electronic transitions and molecular vibrations. aps.org

In phthalocyanines, vibronic coupling can manifest as sidebands in the absorption and emission spectra. Studies on NiPc and related copper phthalocyanine (CuPc) thin films using Raman spectroscopy have identified specific vibrational modes that are sensitive to the molecular environment and crystalline structure (polymorphism). For instance, the Raman band at approximately 1526 cm⁻¹, assigned to a B₁g symmetry mode, shows changes in intensity that correlate with the transition between the α and β polymorphic forms. mdpi.com Since the polymorphic phase also dictates the nature of intermolecular electronic interactions and thus the UV-Vis spectrum, this provides a clear link between vibrational modes and the electronic state of the system. Such studies are crucial for understanding how specific molecular vibrations can influence charge transport and other photophysical processes in solid-state devices. aps.orgmdpi.com

Time-Resolved Spectroscopic Studies of Excited State Dynamics

Understanding the fate of the molecule after absorbing light is crucial for applications involving light-matter interactions. Time-resolved spectroscopy provides insights into the lifetimes and decay pathways of excited states.

Femtosecond Transient Absorption (fs-TA) spectroscopy is a key technique for tracking the ultrafast processes that occur immediately after photoexcitation. rsc.org In a typical fs-TA experiment, a "pump" laser pulse excites the sample, and a subsequent, time-delayed "probe" pulse measures the change in absorption as a function of time. This allows for the observation of transient species and excited states with lifetimes on the order of femtoseconds to nanoseconds. nih.gov

For nickel phthalocyanines, fs-TA studies reveal a complex cascade of events following light absorption. nih.gov These processes include internal conversion, vibrational relaxation, and intersystem crossing. The spectra often show features corresponding to ground-state bleaching, stimulated emission, and excited-state absorption. By analyzing the temporal evolution of these spectral features, the kinetics of various excited-state pathways can be determined. rsc.org For example, studies on similar nickel phthalocyanine derivatives have identified the formation of transient ligand-to-metal charge-transfer (LMCT) states and d-d excited states on ultrafast timescales. nih.gov

The table below summarizes typical ultrafast processes and their timescales observed in nickel phthalocyanines.

| Process | Timescale | Description |

| Internal Conversion (Sₙ→S₁) | < 1 ps | Rapid relaxation from higher-lying singlet states to the lowest singlet state. |

| Vibrational Cooling | 1-10 ps | Dissipation of excess vibrational energy within an electronic state. |

| Intersystem Crossing (ISC) | ps to ns | Transition from a singlet excited state to a triplet excited state. |

| Excited State Absorption (ESA) | fs to ns | Absorption of the probe pulse by an excited state population. |

| Charge Transfer | ~0.2 ps - 500 ps | Transfer of an electron from the ligand to the metal (LMCT). nih.gov |

Data based on findings for related nickel phthalocyanine systems. nih.gov

Following initial photoexcitation to a singlet state, Nickel Hexadecachlorophthalocyanine can undergo intersystem crossing (ISC) to a triplet state. The efficiency and rate of this process are critical determinants of the molecule's photophysical behavior. The presence of the nickel (II) ion, a d⁸ transition metal, can significantly influence the ISC rate through spin-orbit coupling.

Time-resolved spectroscopic studies help to identify the transient states involved in these energy transfer pathways. For instance, the decay of a singlet excited state can be correlated with the rise of a triplet excited state absorption feature in the transient spectrum. In some nickel phthalocyanines, a d-d excited state (an excited state involving the metal's d-orbitals) acts as an intermediate in the relaxation pathway, facilitating the transition to a longer-lived ligand-to-metal charge-transfer (LMCT) state. nih.gov The lifetime of the LMCT state in a nickel(II) phthalocyanine with butoxy substituents has been reported to be around 500 ps. nih.gov The specific pathways and their efficiencies in this compound are influenced by the heavy chlorine substituents, which can further enhance spin-orbit coupling and potentially accelerate intersystem crossing.

Electrochemical Behavior and Redox Chemistry of Nickel Hexadecachlorophthalocyanine

Voltammetric Studies: Cyclic Voltammetry and Differential Pulse Voltammetry

Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the redox behavior of molecules like nickel hexadecachlorophthalocyanine (NiPcCl₁₆). These methods allow for the determination of redox potentials and provide insights into the kinetics of electron transfer processes. For peripherally substituted phthalocyanines, the electrochemical properties are highly dependent on the nature, number, and position of the substituents, as well as the central metal ion. dtic.mil

The redox chemistry of NiPcCl₁₆ is typically dominated by processes occurring on the phthalocyanine (B1677752) ligand, as the Ni(II) center is generally redox-inactive within the common potential window, unlike the redox-active metal centers found in manganese or cobalt phthalocyanines. dtic.mil The primary redox events are one-electron reduction and oxidation of the π-conjugated macrocycle.

The sixteen chlorine atoms are strong electron-withdrawing groups. Their collective inductive effect significantly lowers the electron density on the phthalocyanine ring. This makes the macrocycle easier to reduce (a better electron acceptor) and more difficult to oxidize (a poorer electron donor) compared to its unsubstituted counterpart, Nickel Phthalocyanine (NiPc).

Consequently, the reduction potentials of NiPcCl₁₆ are shifted to more positive (anodic) values, while the oxidation potentials are also shifted anodically. This behavior is a general trend observed for phthalocyanines bearing electron-withdrawing substituents. While specific, comprehensive tabulated data for NiPcCl₁₆ is not detailed in the available literature, the expected shifts can be illustrated conceptually.

Table 1: Conceptual Comparison of Redox Potentials for NiPc vs. NiPcCl₁₆ This table illustrates the expected shifts in potential based on the electronic effects of chlorination. Values are conceptual and for illustrative purposes.

| Redox Couple | Unsubstituted NiPc (V vs. SCE) | NiPcCl₁₆ (V vs. SCE) | Expected Shift Direction |

| Reduction 1: [Pc⁻²]/[Pc⁻³]⁻ | ~ -0.8 to -1.0 | More Positive | Anodic (Easier) |

| Reduction 2: [Pc⁻³]⁻/[Pc⁻⁴]²⁻ | ~ -1.2 to -1.4 | More Positive | Anodic (Easier) |

| Oxidation 1: [Pc⁻¹]⁺/[Pc⁻²] | ~ +0.8 to +1.1 | More Positive | Anodic (Harder) |

| Oxidation 2: [Pc⁰]²⁺/[Pc⁻¹]⁺ | ~ +1.4 to +1.6 | More Positive | Anodic (Harder) |

The kinetics of the electron transfer for the redox couples of NiPcCl₁₆ can be assessed using cyclic voltammetry by analyzing the peak separation (ΔEp) between the anodic and cathodic peaks of a given redox process.

Reversible: A process with fast electron transfer kinetics, characterized by a ΔEp value close to the theoretical 59/n mV (where n is the number of electrons, typically 1).

Quasi-reversible: A process with slower kinetics, resulting in a larger ΔEp.

Irreversible: A process where the electron transfer is very slow or is followed by a chemical reaction, often resulting in the absence of a return peak on the reverse scan.

For many metallophthalocyanines, the first ring-based reduction and oxidation processes are often quasi-reversible. In the case of NiPcCl₁₆, the high degree of chlorination may influence the planarity and aggregation behavior of the molecule in solution, which in turn can affect the electron transfer kinetics at the electrode surface. Studies on related perchlorinated phthalocyanines have been conducted, often revealing complex surface electrochemistry. dtic.milacs.org

Spectroelectrochemical Methods for Redox State Characterization

Spectroelectrochemistry combines electrochemical control with spectroscopic measurement, allowing for the direct characterization of species generated at an electrode. This is particularly useful for identifying the electronic structure of the various redox states of NiPcCl₁₆.

In-situ UV-Vis spectroelectrochemistry involves recording the electronic absorption spectra of a solution while the potential of the working electrode is controlled. This technique allows for the direct observation of the spectral changes associated with the formation of the radical anion [Ni(II)PcCl₁₆]⁻ or the radical cation [Ni(II)PcCl₁₆]⁺.

Upon one-electron reduction to form the radical anion, significant changes in the characteristic phthalocyanine spectrum are expected:

The sharp Q-band, corresponding to the π-π* transition (HOMO-LUMO), would decrease in intensity.

New absorption bands characteristic of the open-shell radical anion [Pc⁻³]⁻ would appear, typically in the 500-700 nm and near-IR regions.

Similarly, upon one-electron oxidation to the radical cation, the Q-band would bleach, and new bands corresponding to the [Pc⁻¹]⁺ species would emerge. These spectral signatures provide definitive evidence for the formation of ring-based redox species. Studies on hybrid systems containing phthalocyanine units show that these spectral changes are clear indicators of the location of the redox event. mdpi.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The initial Ni(II)PcCl₁₆ complex is a low-spin d⁸ system and is diamagnetic (S=0), making it EPR-silent.

However, the one-electron reduction or oxidation products are radicals with an unpaired electron on the phthalocyanine ring:

Radical Anion: [Ni(II)Pc⁻³]⁻ (S=1/2)

Radical Cation: [Ni(II)Pc⁻¹]⁺ (S=1/2)

Both of these species are paramagnetic and would produce a distinct EPR signal. The g-value and line shape of the EPR spectrum can confirm that the unpaired electron resides on the ligand π-system rather than the metal center. For instance, a singly oxidized nickel complex with a different ligand system yielded a rhombic X-band EPR spectrum with distinct g-values (g₁, g₂, g₃) characteristic of a species with the unpaired spin localized away from the nucleus. rsc.org A similar characterization for NiPcCl₁₆ radicals would provide conclusive evidence of their electronic structure.

Impact of Peripheral Chlorination on Electrochemical Potentials

The most significant feature of the electrochemistry of this compound is the powerful influence of the sixteen peripheral chlorine substituents. As potent electron-withdrawing groups, they dramatically alter the electron density of the entire π-conjugated macrocycle.

This electron withdrawal has a predictable and pronounced effect on the redox potentials:

Easier Reduction: By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the chlorine atoms make the phthalocyanine ring a much better electron acceptor. This is observed as a significant anodic (positive) shift in all reduction potentials compared to unsubstituted NiPc. The molecule can accept electrons at a less negative potential.

Harder Oxidation: Conversely, the electron-withdrawing substituents stabilize the Highest Occupied Molecular Orbital (HOMO), making it more difficult to remove an electron. This results in a large anodic shift of the oxidation potentials. A much higher potential is required to oxidize the molecule.

This dual effect makes NiPcCl₁₆ a strong electron-accepting material while being highly resistant to oxidation. This property is critical for applications where the material may be subjected to oxidative environments or used as an n-type semiconductor. General studies confirm that halogen substituents shift electronic transitions, which is a reflection of these changes in orbital energies. acs.org

Theoretical and Computational Modeling of Nickel Hexadecachlorophthalocyanine Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of the NiCl₁₆Pc molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

High-level DFT calculations are employed to accurately predict the molecular geometry, thermodynamic stability, and electronic characteristics of NiCl₁₆Pc. These calculations typically use advanced basis sets and exchange-correlation functionals to provide a precise description of the molecule.

Electronic Properties: DFT is crucial for mapping the electronic landscape of NiCl₁₆Pc. It is used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic and optical properties, including its color and semiconducting behavior. researchgate.net Halogenation, such as the introduction of sixteen chlorine atoms, is known to be a powerful method for tuning these energy levels. The strong electron-withdrawing nature of chlorine atoms typically lowers the energy of both the HOMO and LUMO, which can significantly impact charge transport properties and the performance of devices incorporating the material.

Table 1: Representative DFT-Calculated Structural Parameters for Metallophthalocyanines

| Parameter | Description | Typical Value (for NiPc) | Expected Influence of Hexadecachlorination |

| Ni–N Bond Length | The distance between the central nickel ion and the coordinating nitrogen atoms of the isoindole units. | ~1.91 Å researchgate.net | Minimal direct change, but may be indirectly affected by ring distortion. |

| Pc Ring Planarity | The degree to which the phthalocyanine (B1677752) macrocycle deviates from a flat plane. | Highly planar | Potential for slight puckering or distortion due to steric hindrance from Cl atoms. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Varies with functional | Significant lowering of energy due to the strong electron-withdrawing effect of 16 Cl atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Varies with functional | Significant lowering of energy due to the strong electron-withdrawing effect of 16 Cl atoms. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | ~2.0 - 2.5 eV | Generally reduced compared to the unsubstituted NiPc, affecting optical absorption. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties. mdpi.com It is the primary computational method for predicting the optical absorption spectra of molecules like NiCl₁₆Pc. nih.govprinceton.edu

TD-DFT calculates the energies of vertical electronic transitions, which correspond to the absorption of photons. For phthalocyanines, the UV-Visible absorption spectrum is dominated by two main features:

The Q-band: An intense absorption in the visible/near-infrared region (typically 600-800 nm), which is responsible for the characteristic blue-green color of phthalocyanines. This band arises from a π-π* transition from the HOMO to the LUMO.

The B-band (or Soret band): A stronger absorption in the near-UV region (typically 300-400 nm) arising from deeper π-π* transitions.

The choice of the exchange-correlation functional is critical for obtaining accurate results with TD-DFT. researchgate.net Studies on halogenated copper phthalocyanines have shown that hybrid functionals, such as B3LYP, often provide the most accurate predictions of absorption wavelengths and spectral shifts when compared to experimental data. researchgate.net For NiCl₁₆Pc, TD-DFT calculations predict a red-shift (a shift to longer wavelengths) of the Q-band compared to the unsubstituted NiPc. This shift is a direct consequence of the stabilization of the molecular orbitals by the electron-withdrawing chlorine atoms, which reduces the HOMO-LUMO gap. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, providing a detailed picture of their dynamic evolution.

Phthalocyanine molecules, with their large, planar aromatic systems, have a strong tendency to aggregate in both solution and the solid state. researchgate.net This aggregation is primarily driven by non-covalent interactions, particularly π-π stacking. MD simulations are an ideal tool to investigate these phenomena. nih.gov

In a typical MD simulation of NiCl₁₆Pc, a large number of molecules are placed in a simulation box, either in a virtual solvent or in a vacuum to simulate the solid state. The forces between molecules are described by a "force field," which is a set of parameters that define the potential energy of the system. These parameters are often derived from high-level quantum chemical calculations. The simulation then tracks the positions and velocities of each atom over time, revealing how the molecules interact and arrange themselves. These simulations can quantify the strength of π-π stacking interactions, predict the most stable aggregate geometries (e.g., co-facial or slipped-stack arrangements), and show how factors like solvent and temperature influence the aggregation process. researchgate.netnih.gov

The performance of NiCl₁₆Pc in electronic devices is critically dependent on the morphology of its thin films. MD simulations can be used to model the process of thin film deposition, such as physical vapor deposition, and predict the resulting film structure.

In these simulations, individual NiCl₁₆Pc molecules are modeled as they "deposit" onto a substrate surface. The simulation follows their movement on the surface, their interactions with the substrate and with each other, and their eventual assembly into a thin film. These simulations can provide insights into:

Crystallite Formation: How molecules organize into ordered domains and the formation of different crystalline phases (polymorphs), such as the α and β phases commonly observed in phthalocyanine films. scirp.org

Surface Morphology: The development of surface features, such as grain size and roughness, which can be directly compared with experimental data from techniques like Atomic Force Microscopy (AFM). researchgate.net

Influence of Deposition Parameters: How variables like substrate temperature and deposition rate affect the final film morphology. scirp.orgresearchgate.net For instance, simulations can show how higher substrate temperatures provide more kinetic energy for molecules to arrange into more thermodynamically stable, crystalline structures.

Table 2: Thin Film Morphological Properties Studied by Simulation and Experiment

| Property | Description | Influencing Factors | Relevance |

| Crystalline Phase | The specific crystal structure of the material (e.g., α-phase, β-phase). scirp.org | Substrate temperature, deposition rate, annealing. scirp.orgresearchgate.net | Affects charge transport and optical properties. |

| Grain Size | The average size of the crystalline domains within the film. researchgate.net | Substrate temperature, film thickness. researchgate.net | Larger grains generally lead to better charge mobility. |

| Surface Roughness | The variation in height across the film's surface. researchgate.net | Deposition technique, substrate temperature. researchgate.net | Impacts the interface quality in multilayer devices. |

| Molecular Orientation | The average tilt angle of the molecules with respect to the substrate. | Substrate type, deposition conditions. | Strongly influences charge transport anisotropy. |

Multiscale Modeling Approaches

Many properties of interest involve phenomena that span multiple length and time scales. For example, the performance of an organic solar cell depends on quantum mechanical processes (photon absorption, exciton (B1674681) generation), molecular-level dynamics (exciton diffusion, charge separation at an interface), and macroscopic phenomena (charge transport through the bulk material). Multiscale modeling aims to bridge these different scales. researchgate.net

For NiCl₁₆Pc systems, a multiscale approach might involve:

Quantum Mechanics (DFT/TD-DFT): Calculating the fundamental properties of a single NiCl₁₆Pc molecule, such as its geometry, electronic structure, and optical absorption spectrum.

Molecular Mechanics (MD): Using the data from QM calculations to develop an accurate force field for MD simulations. These simulations would then model the aggregation and thin film growth of thousands of molecules to predict the bulk morphology.

This hierarchical approach allows for the creation of predictive models that link the fundamental molecular properties of Nickel Hexadecachlorophthalocyanine to its ultimate performance in a real-world application, providing a powerful tool for materials discovery and device optimization. researchgate.net

Integration of Atomistic and Coarse-Grained Models for Macroscopic Properties

To accurately predict the macroscopic properties of materials comprised of this compound, a multiscale modeling approach that integrates high-fidelity atomistic simulations with computationally efficient coarse-grained (CG) models is essential. acs.orgkit.edu This hybrid methodology allows for the investigation of phenomena that span length and time scales far beyond the reach of purely atomistic simulations. kit.edu

Atomistic models, which represent every atom in the system, are crucial for capturing the detailed electronic structure and specific intermolecular interactions of NiPcCl₁₆. Techniques like Density Functional Theory (DFT) can elucidate how the sixteen chlorine substituents induce significant electronic and geometric changes, such as the non-planar distortion of the phthalocyanine macrocycle, which has been observed in other perchlorinated phthalocyanines. aip.org However, simulating a large ensemble of these molecules to predict bulk properties like morphology, thermal conductivity, or mechanical strength is computationally prohibitive.